molecular formula C26H22N2O4 B2378894 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 895652-60-5

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2378894
CAS No.: 895652-60-5
M. Wt: 426.472
InChI Key: GTAYDAPDOAHLCF-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available reagents. Common starting materials include substituted anilines, benzoyl chlorides, and ethoxyphenyl acetic acids. Key steps often include amide formation, Friedel-Crafts acylation, and quinoline ring closure reactions under controlled conditions such as specific temperatures and the presence of catalysts like Lewis acids.

Industrial Production Methods: : In industrial settings, the production might scale up to include continuous flow processes and optimized reaction parameters to ensure high yield and purity. The use of automated reactors and in-line purification techniques could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: : This compound is known to undergo several types of chemical reactions including:

  • Oxidation: : Can be oxidized to form quinoline-4-carboxylic acids or other derivatives.

  • Reduction: : Can be reduced to modify its functional groups, affecting its activity and properties.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions usually involve solvents like dichloromethane or ethanol, and specific temperatures ranging from -78°C for reductions to reflux temperatures for other reactions.

Major Products: : The major products from these reactions vary but may include differently substituted quinoline derivatives, amides, and carboxylic acids.

Scientific Research Applications

This compound has broad applications across several scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its interactions with biological molecules, including proteins and enzymes.

  • Industry: : May be used in materials science for the development of new materials with specific properties.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with molecular targets such as enzymes and receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and preventing the enzyme's function.

Comparison with Similar Compounds

2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is unique compared to other similar compounds due to its specific functional groups and molecular structure. Similar compounds might include:

  • 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)acetamide: : Lacks the ethoxyphenyl substitution, altering its properties and reactivity.

  • N-(4-ethoxyphenyl)acetamide: : Missing the quinoline moiety, resulting in different biological activity and applications.

  • 4-oxoquinoline derivatives: : While similar in the core structure, modifications in the substituents lead to distinct behaviors and uses.

This compound’s unique combination of a benzoyl group and an ethoxyphenyl acetamide moiety gives it distinct properties and makes it a valuable target for further research and application development.

Properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-2-32-20-14-12-19(13-15-20)27-24(29)17-28-16-22(25(30)18-8-4-3-5-9-18)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAYDAPDOAHLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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